6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a hexanoic acid chain with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Dimethylamino Phenyl Intermediate: The initial step involves the preparation of 4-(N,N-Dimethylamino)phenylboronic acid through the reaction of 4-bromo-N,N-dimethylaniline with a boron reagent under Suzuki-Miyaura coupling conditions.
Coupling with Hexanoic Acid Derivative: The intermediate is then coupled with a suitable hexanoic acid derivative, such as 6-bromohexanoic acid, under appropriate reaction conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ketone and carboxylic acid groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-Dimethylamino)phenylboronic acid
- 4-(Dimethylamino)phenyl isocyanate
- 4-(Dimethylamino)pyridine
Uniqueness
6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid is unique due to the presence of both a dimethylamino group and a ketone functional group within the same molecule
Properties
IUPAC Name |
6-[4-(dimethylamino)phenyl]-6-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-15(2)12-9-7-11(8-10-12)13(16)5-3-4-6-14(17)18/h7-10H,3-6H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFLZXMHKNEBDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.